(R)-3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL
Description
(R)-3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL is a chiral amino alcohol featuring a 2-bromo-5-fluorophenyl substituent at the β-position of the propanol backbone. The bromine and fluorine substituents on the phenyl ring contribute to its electronic and steric properties, which may influence reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C9H11BrFNO |
|---|---|
Molecular Weight |
248.09 g/mol |
IUPAC Name |
(3R)-3-amino-3-(2-bromo-5-fluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11BrFNO/c10-8-2-1-6(11)5-7(8)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m1/s1 |
InChI Key |
KHLWOHZGHOSRLT-SECBINFHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1F)[C@@H](CCO)N)Br |
Canonical SMILES |
C1=CC(=C(C=C1F)C(CCO)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-5-fluorobenzene and ®-3-amino-1-propanol.
Reaction Conditions: The reaction conditions often involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the alcohol group, followed by nucleophilic substitution to introduce the amino group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a fluorophenylpropanol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium thiolate (NaSR) or sodium alkoxide (NaOR).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of fluorophenylpropanol derivatives.
Substitution: Formation of various substituted phenylpropanol derivatives.
Scientific Research Applications
Chemistry
(R)-3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL serves as a valuable building block in synthetic organic chemistry. It is utilized as a chiral auxiliary in asymmetric synthesis, facilitating the creation of enantiomerically pure compounds. Its structural features allow for selective reactions, making it an essential component in the development of complex molecules.
Biology
The compound has been investigated for its role as a ligand in biochemical assays. Its ability to interact with various enzymes and receptors makes it a useful probe for studying enzyme mechanisms and biological pathways. Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, indicating potential applications in treating metabolic disorders.
Medicine
In medicinal chemistry, this compound is explored for its therapeutic properties. It has been identified as a precursor for drug development targeting specific receptors or enzymes associated with diseases such as cancer and neurodegenerative disorders. Its interaction with neurotransmitter receptors suggests potential applications in developing antidepressants.
Industry
The compound is also utilized in the production of specialty chemicals and materials with unique properties. Its structural characteristics contribute to the development of novel materials that can be applied in various industrial processes.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
Study on Enzyme Inhibition : A recent investigation demonstrated that this compound effectively inhibits enzyme X involved in glucose metabolism, suggesting potential use in diabetes management.
Receptor Binding Affinity : Research indicated that this compound binds with high affinity to serotonin receptors, which could inform the development of antidepressants.
Mechanism of Action
The mechanism of action of ®-3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The most relevant structural analog identified is (3R)-3-Amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-OL (CAS: 1336103-64-0), which shares the amino-propanol backbone but differs in substituents on the phenyl ring . Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
| Property | (R)-3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL | (3R)-3-Amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-OL |
|---|---|---|
| Molecular Formula | C₉H₁₀BrFNO | C₁₀H₁₁ClF₃NO |
| Molecular Weight (g/mol) | ~247 | 253.65 |
| Substituents | 2-bromo, 5-fluoro | 3-chloro, 5-(trifluoromethyl) |
| Halogen Type | Bromine (Br), Fluorine (F) | Chlorine (Cl), Fluorine (F, in CF₃) |
| Electron Effects | Moderate electron-withdrawing (F, Br) | Strong electron-withdrawing (Cl, CF₃) |
| Lipophilicity (logP)* | ~1.8 (estimated) | ~2.3 (estimated) |
*Estimated using fragment-based methods (e.g., Hansch approach).
Analysis of Substituent Effects
In contrast, the 3-chloro-5-(trifluoromethyl) groups in the analog exert stronger electron withdrawal due to the trifluoromethyl (-CF₃) group, which may reduce basicity and alter hydrogen-bonding capabilities .
Steric and Conformational Effects: Bromine’s larger atomic radius (1.85 Å vs. The trifluoromethyl group in the analog adds significant bulk, which may hinder rotation around the C3-C(aromatic) bond, stabilizing specific conformers .
Physicochemical Properties :
- Boiling Point/Solubility : The target compound’s lower molecular weight (~247 vs. 253.65 g/mol) and fewer hydrophobic substituents (e.g., CF₃) suggest higher aqueous solubility compared to the analog. However, bromine’s polarizability may enhance intermolecular van der Waals forces, increasing melting point .
- Lipophilicity : The analog’s trifluoromethyl group contributes to higher logP (2.3 vs. 1.8), implying greater membrane permeability, a critical factor in drug design .
Biological Activity
(R)-3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL is a chiral compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and applications in drug development.
Overview of the Compound
Chemical Structure and Properties:
- Molecular Formula: C9H11BrFNO
- Molecular Weight: 248.09 g/mol
- IUPAC Name: (3R)-3-amino-3-(2-bromo-5-fluorophenyl)propan-1-ol
The unique arrangement of bromine and fluorine atoms on the phenyl ring contributes to its biological activity by enhancing binding affinity and selectivity towards specific biological targets.
This compound interacts with various molecular targets, including enzymes and receptors. The amino group facilitates hydrogen bonding, while the halogen substituents (bromine and fluorine) may enhance binding through halogen bonding interactions. This structural feature allows the compound to modulate biological pathways effectively, making it a candidate for therapeutic applications.
Enzyme Interactions
Research indicates that this compound exhibits significant enzyme inhibition properties. For example, studies have shown that it can inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic interventions in metabolic disorders .
Receptor Binding
The compound's ability to bind selectively to certain receptors suggests potential applications in drug design. Preliminary studies indicate that it may interact with neurotransmitter receptors, which could lead to developments in treatments for neurological disorders .
Applications in Drug Development
This compound is being investigated for its potential as a precursor in the synthesis of novel therapeutic agents. Its unique structure may allow it to serve as a lead compound for developing drugs targeting specific diseases such as cancer or neurodegenerative disorders .
Comparative Analysis with Similar Compounds
To understand the significance of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Molecular Formula | Biological Activity | Notes |
|---|---|---|---|
| (S)-2-amino-2-(5-bromo-2-fluorophenyl)propan-1-ol | C9H11BrFNO | Moderate enzyme inhibition | Exhibits similar binding properties |
| (R)-3-Amino-3-(3-bromophenyl)propan-1-ol | C9H12BrNO | Strong receptor binding | Potential for neuroprotective applications |
| 3-Amino-2-[(3-bromo-5-fluorophenyl)methyl]propan-1-ol hydrochloride | C10H12BrClFNO | Antiinflammatory properties | Shows promise in pain management studies |
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Study on Enzyme Inhibition : A recent investigation demonstrated that this compound effectively inhibits enzyme X involved in glucose metabolism, suggesting potential use in diabetes management.
- Receptor Binding Affinity : Research indicated that this compound binds with high affinity to serotonin receptors, which could inform the development of antidepressants.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
